
Diacerein
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Diacerein kann mit verschiedenen Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Acetylierung von Aloin, gefolgt von der Oxidation mit Chromsäureanhydrid in Essigsäure . Ein anderes Verfahren verwendet Rhein als Ausgangsverbindung, das an den Hydroxylgruppen an den Positionen C4 und C5 diacetyliert wird .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound oft durch ein Halbsyntheseverfahren hergestellt. Dazu wird Triacetylalöe-Emodin mit Eisessig vermischt, gefolgt von der Zugabe von wasserlöslichem Mangansalz und Chromsäureanhydrid. Die Reaktion wird bei einer Temperatur von 95-110 °C gehalten. Das Rohprodukt wird dann mit Ethanol und Natriumhydroxid gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann zu Rhein, seinem aktiven Metaboliten, oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound wieder in seine Vorläuferformen umwandeln.
Substitution: this compound kann an seinen Hydroxylgruppen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Chromsäureanhydrid in Essigsäure wird üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.
Substitution: Acetylierungsreagenzien wie Essigsäureanhydrid werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Rhein: Das Hauptprodukt, das bei der Oxidation von this compound gebildet wird.
Acetylierte Derivate: Produkte, die aus Acetylierungsreaktionen gebildet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung bei der Untersuchung von Anthrachinon-Derivaten verwendet.
Medizin: Wird zur Behandlung von Arthrose und anderen degenerativen Gelenkerkrankungen eingesetzt.
Industrie: Wird bei der Entwicklung von Retardformulierungen für eine nachhaltige Wirkstofffreisetzung eingesetzt.
Wirkmechanismus
This compound wirkt, indem es die Wirkung von Interleukin-1 Beta blockiert, einem Protein, das an der Entzündung und Zerstörung von Knorpel beteiligt ist. Sein aktiver Metabolit Rhein reduziert die Knorpelzerstörung, indem er die Expression von Matrixmetalloproteinasen senkt und die Gewebsinhibitoren dieser Enzyme hochreguliert . Dies führt zu einer verringerten Entzündung und einem Schutz des Knorpels .
Analyse Chemischer Reaktionen
Types of Reactions
Diacerein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form rhein, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: this compound can undergo substitution reactions at its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Chromic anhydride in acetic acid is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acetylation reagents such as acetic anhydride are used for substitution reactions.
Major Products
Rhein: The primary product formed from the oxidation of this compound.
Acetylated Derivatives: Products formed from acetylation reactions.
Wissenschaftliche Forschungsanwendungen
Osteoarthritis Treatment
Diacerein is primarily known for its role in managing osteoarthritis (OA). It functions as a slow-acting symptomatic drug for OA, exhibiting disease-modifying effects.
Clinical Efficacy
- A meta-analysis of 19 studies involving 2,637 patients demonstrated that this compound significantly reduced pain and improved physical function compared to placebo. The carry-over effect after treatment cessation was also noted, indicating prolonged benefits post-therapy .
- This compound's mechanism involves the inhibition of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine implicated in OA progression .
Table 1: Summary of Clinical Studies on this compound in Osteoarthritis
Diabetes Management
Recent studies have indicated that this compound may play a role in managing type 2 diabetes by improving glycemic control.
Efficacy Findings
- A clinical trial showed that this compound reduced HbA1c levels significantly in patients with inadequately controlled type 2 diabetes, suggesting its potential as an adjunct therapy .
- The drug's mechanism may involve the modulation of inflammatory pathways that affect insulin secretion and sensitivity .
Psoriasis and Inflammatory Conditions
This compound has shown promise beyond osteoarthritis, particularly in treating inflammatory skin conditions like psoriasis.
Research Insights
- This compound's anti-inflammatory properties have been linked to reduced symptoms in patients with psoriasis. Its action on inflammatory cytokines positions it as a potential therapeutic agent for various dermatological disorders .
COVID-19 Treatment Potential
Emerging research suggests that this compound may help manage COVID-19 by reducing inflammation associated with the disease.
Other Applications
This compound is being explored for various other conditions:
Wirkmechanismus
Diacerein works by blocking the actions of interleukin-1 beta, a protein involved in the inflammation and destruction of cartilage. Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinases and upregulating tissue inhibitors of these enzymes . This results in reduced inflammation and protection of cartilage .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nichtsteroidale Antirheumatika (NSAR): Wie Ibuprofen und Naproxen.
Einzigartigkeit
Diacerein ist in seiner Wirkungsweise einzigartig, da es speziell auf Interleukin-1 Beta abzielt, ohne die Prostaglandinsynthese zu hemmen, im Gegensatz zu NSAR . Dies führt zu weniger gastrointestinalen Nebenwirkungen im Vergleich zu NSAR . Darüber hinaus hat this compound auch nach Beendigung der Behandlung anhaltende Wirkungen auf die Symptome gezeigt .
Biologische Aktivität
Diacerein, a derivative of anthraquinone, is primarily known for its application in treating osteoarthritis due to its anti-inflammatory properties. It acts as an interleukin-1 (IL-1) inhibitor, which is crucial in managing inflammatory responses. Recent studies have also explored its potential applications beyond osteoarthritis, including its effects on viral infections and antimicrobial activity.
This compound exhibits its biological activity primarily through the inhibition of IL-1β, a key pro-inflammatory cytokine involved in various inflammatory diseases. The mechanism includes:
- Inhibition of IL-1β Activation : this compound reduces the activity of caspase-1, which is responsible for converting the inactive precursor IL-1β into its active form. This leads to decreased levels of IL-1β and subsequent inflammatory responses .
- Effects on Chondrocytes : this compound promotes proteoglycan synthesis and inhibits collagenase production, which is beneficial for cartilage health in osteoarthritis patients .
- Antimicrobial Properties : Recent studies have indicated that this compound possesses antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, further expanding its therapeutic potential .
Clinical Efficacy
This compound has been extensively studied for its efficacy in treating osteoarthritis. A meta-analysis involving 19 studies concluded that this compound significantly improved pain and physical function compared to placebo. Notably, it demonstrated a carry-over effect even after treatment cessation, indicating prolonged benefits .
Summary of Findings from Meta-Analyses:
Case Study 1: this compound in COVID-19 Treatment
A recent study highlighted this compound's potential role in treating COVID-19 by reducing inflammasome activation and viral replication. In vitro experiments showed that rhein, this compound’s metabolite, decreased IL-1β secretion and inhibited SARS-CoV-2 replication in human peripheral blood mononuclear cells (PBMCs) . Clinical observations indicated that patients treated with this compound had lower levels of inflammatory markers compared to those receiving a placebo.
Case Study 2: Efficacy Comparison between Generic and Branded this compound
A comparative study evaluated the efficacy of generic versus branded this compound formulations in knee osteoarthritis treatment. The results demonstrated that both formulations were effective; however, branded this compound showed slightly superior outcomes in terms of pain relief at certain intervals .
Pharmacokinetics and Bioavailability
This compound has low aqueous solubility, which affects its bioavailability (35%-56%). Innovative formulations like nanosuspensions have been developed to enhance solubility and absorption rates. Studies have shown that optimized formulations can significantly improve pharmacokinetic profiles, leading to better therapeutic outcomes .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Oral Bioavailability | 35%-56% |
Urinary Excretion (non-conjugated) | 19.6% |
Urinary Excretion (glucuroconjugated) | 62.7% |
Eigenschaften
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045636 | |
Record name | Diacerein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. | |
Record name | Diacerein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13739-02-1, 112118-18-0 | |
Record name | Diacerein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacerein [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacerein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 13739-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacerein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacerein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACEREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.